2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine
Description
2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 6, a phenylamine group at position 4, and a piperazine moiety at position 2. The piperazine ring is further functionalized with a 3,4-dimethylbenzoyl group, which introduces steric bulk and lipophilicity. This structural framework is common in pharmaceutical agents targeting kinases, GPCRs, or enzymes due to the pyrimidine ring’s ability to engage in hydrogen bonding and π-π interactions .
Key structural attributes include:
- Pyrimidine core: Provides a planar scaffold for molecular recognition.
- 3,4-Dimethylbenzoyl group: Enhances metabolic stability and modulates solubility.
- N-Phenyl substitution: May influence target selectivity through hydrophobic interactions.
Properties
Molecular Formula |
C24H27N5O |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-(3,4-dimethylphenyl)methanone |
InChI |
InChI=1S/C24H27N5O/c1-17-9-10-20(15-18(17)2)23(30)28-11-13-29(14-12-28)24-25-19(3)16-22(27-24)26-21-7-5-4-6-8-21/h4-10,15-16H,11-14H2,1-3H3,(H,25,26,27) |
InChI Key |
PCDVNXCHMDUMBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=CC=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine typically involves multiple steps:
-
Formation of the Piperazine Intermediate: : The initial step involves the synthesis of the piperazine intermediate. This can be achieved by reacting piperazine with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
-
Synthesis of the Pyrimidine Ring: : The pyrimidine ring is synthesized separately through a condensation reaction involving appropriate precursors such as 2,4-diamino-6-methylpyrimidine and phenyl isocyanate. This reaction is typically conducted under reflux conditions in a solvent like ethanol.
-
Coupling Reaction: : The final step involves coupling the piperazine intermediate with the pyrimidine ring. This is achieved through a nucleophilic substitution reaction, where the piperazine nitrogen attacks the electrophilic carbon of the pyrimidine ring. The reaction is usually facilitated by a catalyst such as palladium on carbon (Pd/C) and carried out under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the methyl groups on the benzoyl ring, converting them to carboxylic acids.
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the carbonyl group in the benzoyl moiety to a hydroxyl group.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids from methyl groups.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine has several applications in scientific research:
-
Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
-
Biology: : Investigated for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying cellular processes and pathways.
-
Medicine: : Explored for its potential therapeutic properties. Preliminary studies suggest it may have activity against certain types of cancer and neurological disorders.
-
Industry: : Utilized in the development of new materials and polymers. Its structural properties contribute to the enhancement of material strength and durability.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions.
Comparison with Similar Compounds
Ethyl 2-(4-((2-(4-(3-(3,4-Dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10n)
- Structure : Incorporates a thiazolylmethyl-piperazine linkage and a urea group instead of the pyrimidine core.
- Key Differences: Replaces pyrimidine with a thiazole ring, reducing planarity and altering electronic properties.
- Physicochemical Data : Molecular weight 508.3 g/mol (ESI-MS m/z: 508.3 [M+H]+) .
N-Ethyl-N-methyl-6-(3-methylbenzenesulfonyl)-2-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine
6-[4-[(4-Ethyl-1-piperazinyl)methyl]phenyl]-N-[(1S)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Structure : Contains a pyrrolo[2,3-d]pyrimidine core and chiral phenylethylamine.
- Key Differences :
- Pyrrolo-pyrimidine fusion alters binding site compatibility.
- Chiral center introduces stereochemical complexity, impacting target specificity.
- Physicochemical Data : Molecular weight 440.58 g/mol, density 1.21 g/cm³ .
Physicochemical and Pharmacokinetic Comparison
Biological Activity
The compound 2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 362.4 g/mol. The compound features a pyrimidine core substituted with a piperazine moiety and a benzoyl group, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 362.4 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including protein kinases. These interactions can lead to the inhibition of cell growth and proliferation, making it a candidate for anticancer therapies. Specifically, the compound may exert its effects by binding to the active sites of kinases, disrupting their function and triggering apoptotic pathways in cancer cells.
Cytotoxicity Studies
Recent studies have demonstrated that 2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine exhibits moderate cytotoxicity against several human tumor cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism appears to involve inhibition of tubulin polymerization, which is essential for cell division .
Case Study: A549 Cell Line
In an experimental setup involving A549 cells, treatment with the compound resulted in significant perinuclear staining indicative of cellular stress responses. The observed cytotoxic effects were dose-dependent, suggesting a potential therapeutic window for further exploration .
Research Findings
A comprehensive investigation into the optical and biological properties of similar compounds has revealed that modifications in the structure significantly affect their bioactivity. For instance, derivatives featuring different substituents on the piperazine ring have shown varying degrees of activity against tumor cells, highlighting the importance of structural optimization in drug design .
Comparative Bioactivity Table
| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine | 15 | A549 | Inhibition of tubulin polymerization |
| 4-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine | 10 | HeLa | Apoptosis via kinase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
